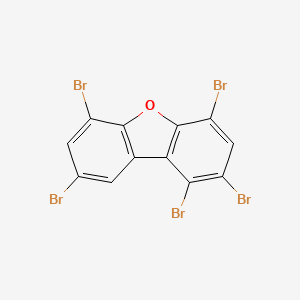
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- is a chemical compound that contains a silane group bonded to a 1,5-dioxo-1,5-pentanediyl group, with two 1,1-dimethylethyl and dimethyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- typically involves the reaction of silane precursors with 1,5-dioxo-1,5-pentanediyl derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides. Substitution reactions can result in the formation of various silane derivatives with different functional groups.
Applications De Recherche Scientifique
Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in biomolecular labeling and imaging.
Medicine: Explored for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- exerts its effects involves interactions with molecular targets and pathways specific to its application. For example, in catalysis, the compound may interact with substrates to facilitate chemical transformations. In biological systems, it may bind to specific biomolecules to enable imaging or therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)ethyl-
- Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylpropyl)dimethyl-
Uniqueness
The uniqueness of Silane, (1,5-dioxo-1,5-pentanediyl)bis[(1,1-dimethylethyl)dimethyl- lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications where other similar compounds may not perform as effectively.
Propriétés
Numéro CAS |
223386-89-8 |
|---|---|
Formule moléculaire |
C17H36O2Si2 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
1,5-bis[tert-butyl(dimethyl)silyl]pentane-1,5-dione |
InChI |
InChI=1S/C17H36O2Si2/c1-16(2,3)20(7,8)14(18)12-11-13-15(19)21(9,10)17(4,5)6/h11-13H2,1-10H3 |
Clé InChI |
ZRQRHZNZKDPWPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C(=O)CCCC(=O)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)
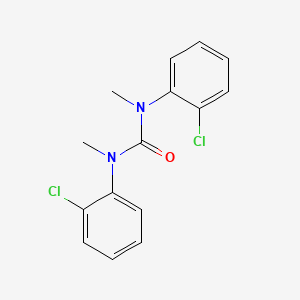
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
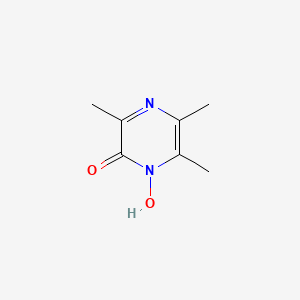
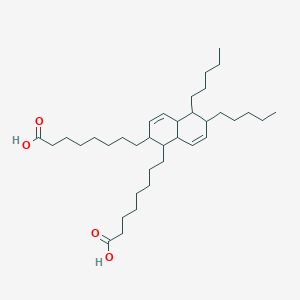
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
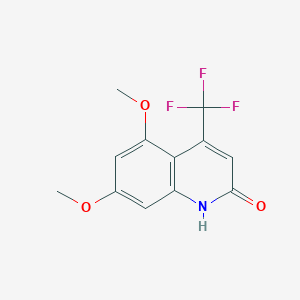
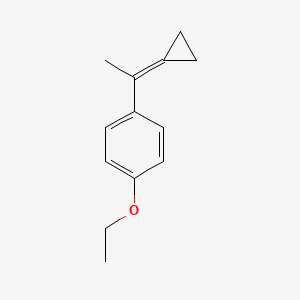

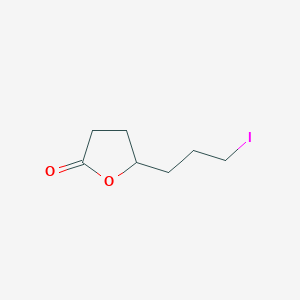
silane](/img/structure/B14242736.png)
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
